molecular formula C6H13NO3 B1281709 tert-Butyl 2-(aminooxy)acetate CAS No. 56834-02-7

tert-Butyl 2-(aminooxy)acetate

Cat. No.: B1281709
CAS No.: 56834-02-7
M. Wt: 147.17 g/mol
InChI Key: MXJGKTHZWIGRJG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminooxy)acetate: is an organic compound with the molecular formula C₆H₁₃NO₃. It is a colorless liquid with a pungent odor and is widely used in organic synthesis. This compound is known for its role as a reagent in various chemical reactions, particularly in the formation of oxime ethers.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-(aminooxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the formation of the aminooxy group.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(aminooxy)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the aminooxy group acts as a nucleophile.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: It can react with carbonyl compounds to form oxime ethers.

Common Reagents and Conditions:

    Bases: Sodium carbonate, potassium carbonate.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed:

    Oxime Ethers: Formed through condensation reactions with carbonyl compounds.

    Substituted Amines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

tert-Butyl 2-(aminooxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of oxime ethers and other derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through oxime ligation.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminooxy)acetate involves the formation of a stable oxime ether linkage with carbonyl compounds. The aminooxy group reacts with the carbonyl group to form an oxime, which can further react to form an oxime ether. This reaction is facilitated by the presence of a base, which deprotonates the aminooxy group, making it more nucleophilic .

Comparison with Similar Compounds

  • tert-Butyl 2-(hydroxy)acetate
  • tert-Butyl 2-(methoxy)acetate
  • tert-Butyl 2-(ethoxy)acetate

Comparison: tert-Butyl 2-(aminooxy)acetate is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to other similar compounds. While tert-Butyl 2-(hydroxy)acetate and tert-Butyl 2-(methoxy)acetate also participate in nucleophilic substitution reactions, the aminooxy group in this compound allows for the formation of stable oxime ethers, making it particularly valuable in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-aminooxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)4-9-7/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJGKTHZWIGRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512943
Record name tert-Butyl (aminooxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56834-02-7
Record name tert-Butyl (aminooxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-t-butoxycarbonylmethoxyphthalimide (21g) in methylene chloride (250ml) was treated with 100% hydrazine hydrate (7.6ml) in methanol (15ml), and the mixture was stirred for 1.5 hr. 5N-Ammonia solution was added to dissolve the precipitated solid. The organic layer was separated, and the aqueous layer was further extracted with methylene chloride. The combined extracts were washed with water, dried, and evaporated to give a pale-yellow solid. To this was added ether, the mixture was filtered, and the filtrate evaporated to give t-butoxycarbonylmethoxyamine as a pale yellow liquid, (8.88g, 80%); νmax. (Nujol) includes 3330, 3260 cm.-1 (NH2), 1742 cm.-1 (-COOBut); τ values (DMSO-d6) are 3.75 (-NH2), 5.96 (CH2) 8.55 (But).
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7.6 mL
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250 mL
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15 mL
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Synthesis routes and methods II

Procedure details

In 1.35 l of dichloromethane is dissolved 37.4 g (0.135 mole) of N-(tert-butoxycarbonylmethoxy) phthalimide, and 9.21 ml (0.189 mole) of hydrazine hydrate is added dropwise to the solution over the period of 10 minutes, followed by stirring at room temperature for 2 hours. 3.95 ml (0.081 mole) of hydrazine hydrate is furthermore added, followed by stirring for further 1.5 hours. The reaction solution is filtered, and the filtrate is washed with 300 ml of 2N ammonium water and aqueous sodium chloride solution successively, and dried over anhydrous sodium sulfate. The solvent is distilled off under reduced pressure to give 18.95 g (95.4%) of O-(tert-butoxycarbonylmethyl)hydroxylamine as a yellow oily product.
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3.95 mL
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37.4 g
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9.21 mL
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1.35 L
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate (Compound XXIII-1) (13.86 g, 50 mmol) in methanol:tetrahydrofuran (2:3, 150 ml) was added hydrazine monohydrate (7.28 ml, 150 mmol) and the mixture was stirred at room temperature for 1 hr. The reaction mixture was concentrated in vacuo and the residue was diluted with ethyl acetate (300 ml) and the mixture was washed with sat. NaHCO3 aq. (300 ml). The organic layer was washed with brine (300 ml), dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo to obtain the title compound (6.40 g, 87%).
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13.86 g
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7.28 mL
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methanol tetrahydrofuran
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150 mL
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Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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